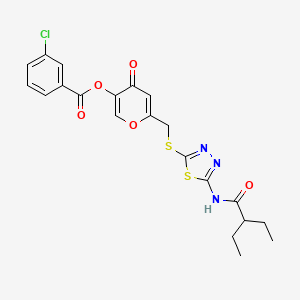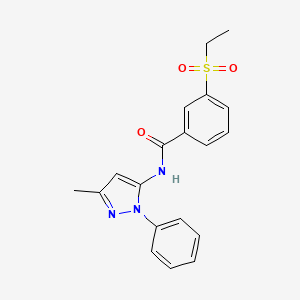![molecular formula C16H11ClN2O B2826201 4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol CAS No. 477856-59-0](/img/structure/B2826201.png)
4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol” is a chemical compound with the molecular formula C16H11ClN2O . It is also known as 4-(4-(4-Chlorophenyl)pyrimidin-2-yl)phenol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring linked to a pyrimidine ring through a carbon-carbon bond . The pyrimidine ring is further substituted with a 4-chlorophenyl group .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 282.72 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Applications De Recherche Scientifique
Aldose Reductase Inhibitors and Antioxidant Activity
One study discusses the synthesis and evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives, highlighting their role as selective aldose reductase inhibitors. These compounds, including variations with chlorophenyl groups, have shown activity in the micromolar/submicromolar range. Their structure-activity relationships indicate significant antioxidant properties, especially in derivatives with a catechol moiety. This research suggests potential applications in treating complications related to diabetes and oxidative stress (La Motta et al., 2007).
Environmental Impact and Transformation Products
Another area of research concerns the environmental impact of UV filters like 2,4-dihydroxybenzophenone, which can transform into various by-products, including chlorinated benzoquinone and phenyl benzoquinones, during chlorination treatments. These transformations indicate potential ecological and health risks associated with chlorine disinfection processes in water treatment (Sun et al., 2019).
Molecular Structure Analysis
Research on the molecular structure of related compounds, such as 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one, provides insights into their chemical properties. These studies often involve detailed analysis of crystal structures, offering foundational knowledge for developing new compounds with desired activities (Wang et al., 2008).
Advanced Materials Development
Further research explores the synthesis of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, aiming at applications in material science, such as the development of new polymeric materials with specific physical and chemical properties. These studies contribute to the advancement of materials science, particularly in creating high-performance polymers and coatings (Liu et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact withVascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process critical for the growth and development of solid tumors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKXKJBTDZVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
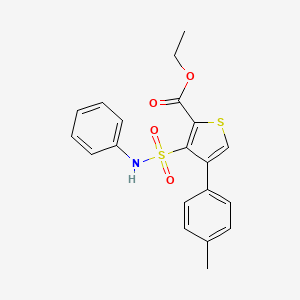
![Pyridin-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2826120.png)
![6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2826122.png)
![6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2826124.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2826127.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2826128.png)
![[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2826131.png)
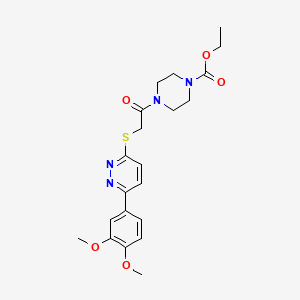
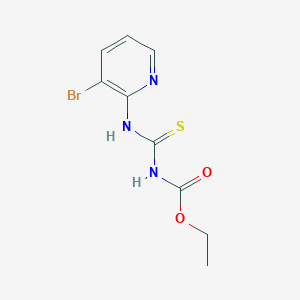

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2826137.png)
